(1S, 2S, 5R)-NEOMENTHYL AZIDE
Description
Significance of Chirality and Stereocontrol in Modern Synthetic Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept with profound implications in science. The different mirror-image forms of a chiral molecule are called enantiomers. In the biological realm, this "handedness" is critical, as living systems are themselves chiral. Enzymes, receptors, and other biological macromolecules are often highly specific for one enantiomer of a substrate or drug molecule. Consequently, the physiological effects of two enantiomers can differ dramatically; one may be therapeutic while the other is inactive or even harmful. numberanalytics.comox.ac.uk This necessitates the development of synthetic methods that can produce a single, desired enantiomer in high purity, a process known as asymmetric synthesis. ox.ac.uk
Achieving high levels of stereocontrol is a primary objective in modern organic synthesis. msu.edunumberanalytics.com It allows chemists to construct complex molecular architectures with precisely defined three-dimensional structures. numberanalytics.com This control is exerted through various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. numberanalytics.comrsc.org The ability to selectively create one stereoisomer over others is not only elegant from a chemical standpoint but also crucial for efficiency, reducing waste and simplifying the purification of the target molecule. ox.ac.uk
Overview of the Azido (B1232118) Group's Role as a Versatile Functional Handle in Chemical Transformations
The azido group (-N₃) is a highly versatile and energetic functional group that has become indispensable in organic synthesis. sigmaaldrich.comkit.edu Composed of three linearly arranged nitrogen atoms, it can participate in a wide array of chemical reactions, making it a valuable "functional handle." sigmaaldrich.comscbt.com One of its most prominent applications is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." sigmaaldrich.comalfa-chemistry.com This reaction is prized for its high efficiency, selectivity, and mild reaction conditions, allowing for the rapid and reliable connection of molecular fragments. alfa-chemistry.com
Beyond cycloadditions, the azide (B81097) group can be transformed into other important functional groups. For instance, it can be reduced to a primary amine (-NH₂), a common feature in biologically active molecules. sigmaaldrich.com The Staudinger reduction and ligation are other key transformations that convert azides into amines or amides, respectively. sigmaaldrich.comkit.edu Furthermore, the azido group can serve as a protecting group for primary amines due to its stability under various reaction conditions. sigmaaldrich.com Its unique reactivity also allows it to act as a precursor to highly reactive nitrene intermediates and to participate in rearrangements like the Curtius and Schmidt reactions. kit.edumdpi.com
Contextualization of (1S, 2S, 5R)-Neomenthyl Azide within the Landscape of Chiral Building Blocks
(1S, 2S, 5R)-Neomenthyl azide is a chiral azide that derives its stereochemical information from the neomenthol (B8682525) backbone. vulcanchem.com Neomenthol itself is a stereoisomer of menthol (B31143), a naturally abundant and inexpensive chiral starting material. This makes (1S, 2S, 5R)-Neomenthyl azide an accessible and valuable chiral building block for asymmetric synthesis. google.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. rsc.org
The utility of (1S, 2S, 5R)-Neomenthyl azide lies in its defined stereochemistry, which can be transferred to new products. vulcanchem.com The neomenthyl group can act as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. The azide functionality on the neomenthyl scaffold provides a reactive site for a variety of transformations, including the aforementioned click chemistry and reductions to amines. vulcanchem.com For example, it can be used in copper-catalyzed azide-alkyne cycloaddition reactions to create chiral 1,2,3-triazoles. researchgate.net The conversion of (1S, 2S, 5R)-Neomenthyl azide to D-neomenthylamine is another important transformation, providing access to a chiral amine. vulcanchem.com
The synthesis of (1S, 2S, 5R)-Neomenthyl azide itself requires careful stereochemical control to ensure high enantiomeric purity. vulcanchem.com A common route involves a multi-step process starting from L-menthol, where an inversion of configuration at specific carbon centers leads to the desired (1S, 2S, 5R) stereochemistry. vulcanchem.com
Properties
CAS No. |
107535-12-6 |
|---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.281 |
Synonyms |
(1S, 2S, 5R)-NEOMENTHYL AZIDE |
Origin of Product |
United States |
Applications of 1s, 2s, 5r Neomenthyl Azide in Asymmetric Synthesis
Utility as a Chiral Building Block in Multistep Organic Syntheses
In organic synthesis, a chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger, more complex molecule, thereby transferring its chirality to the final product. These building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and natural products.
Theoretically, (1S, 2S, 5R)-Neomenthyl Azide (B81097), with its defined stereochemistry derived from the neomenthyl scaffold, could serve as a valuable chiral building block. The azide group is a versatile functional handle that can be transformed into other nitrogen-containing groups, such as amines, amides, or incorporated into heterocyclic rings like triazoles. A synthetic route employing this azide as a building block would involve reacting the azide group while preserving the stereocenters of the neomenthyl ring, which becomes a permanent part of the new, larger molecule's structure. Despite this potential, published studies detailing a multistep synthesis where (1S, 2S, 5R)-Neomenthyl Azide is used as a foundational chiral component could not be identified.
Role as a Chiral Auxiliary for Inducing Asymmetry in Chemical Reactions
A chiral auxiliary is a chemical compound that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereoselectivity. mdpi.com After the reaction, the auxiliary is removed, having imparted its chiral information to the product. mdpi.com This strategy is a powerful tool for controlling the stereochemical outcome of reactions. mdpi.com
For (1S, 2S, 5R)-Neomenthyl Azide to function as a chiral auxiliary, the neomenthyl group would be used to influence the stereochemistry of a reaction on a different part of the molecule. For instance, the azide could be converted to an amine, which is then used to form an amide or an imine with a prochiral substrate. The steric bulk and fixed conformation of the neomenthyl group would then block one face of the reactive center, forcing an incoming reagent to attack from the less hindered face, thus creating a new stereocenter with a predictable configuration. Following the reaction, the auxiliary would be cleaved off. No specific instances of (1S, 2S, 5R)-Neomenthyl Azide being employed in this capacity have been documented in scientific literature.
Participation in Click Chemistry Reactions
Click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The azide-alkyne cycloaddition is a cornerstone of click chemistry, used to form stable 1,2,3-triazole rings. The regiochemical outcome of this reaction is highly dependent on the catalyst used.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, reliably and almost exclusively producing 1,4-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. mdpi.com This catalyzed version of the Huisgen 1,3-dipolar cycloaddition is significantly faster and more regioselective than the thermal, uncatalyzed version. mdpi.com
When reacting with a terminal alkyne, (1S, 2S, 5R)-Neomenthyl Azide would be expected to yield a 1-neomenthyl-4-substituted-1,2,3-triazole. While this reaction is theoretically feasible and would follow the well-established CuAAC mechanism, specific experimental data, such as yields or reaction conditions for this particular azide, are not present in published reports.
Illustrative Data for a Hypothetical CuAAC Reaction The following table is for illustrative purposes only, showing the type of data that would be generated from such research, as no specific experimental results for (1S, 2S, 5R)-Neomenthyl Azide were found.
| Alkyne Reactant | Catalyst System | Solvent | Yield (%) | Product Regioisomer |
| Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | N/A | 1,4-disubstituted |
| Propargyl Alcohol | CuI | THF | N/A | 1,4-disubstituted |
| 1-Octyne | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | N/A | 1,4-disubstituted |
In contrast to the copper-catalyzed reaction, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgguidechem.com The mechanism does not involve a metal acetylide intermediate; instead, it is proposed to proceed through a ruthenacycle intermediate. organic-chemistry.org This method is complementary to CuAAC and is particularly useful for synthesizing the alternative triazole regioisomer. guidechem.com Catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. organic-chemistry.org
The reaction of (1S, 2S, 5R)-Neomenthyl Azide with a terminal alkyne under RuAAC conditions would be predicted to form a 1-neomenthyl-5-substituted-1,2,3-triazole. This provides a synthetic route to the other main regioisomer that is not accessible via CuAAC. As with the copper-catalyzed variant, there is no specific literature detailing the use of (1S, 2S, 5R)-Neomenthyl Azide in a RuAAC reaction.
Illustrative Data for a Hypothetical RuAAC Reaction The following table is for illustrative purposes only, showing the type of data that would be generated from such research, as no specific experimental results for (1S, 2S, 5R)-Neomenthyl Azide were found.
| Alkyne Reactant | Catalyst System | Solvent | Yield (%) | Product Regioisomer |
| Phenylacetylene | [CpRuCl(PPh₃)₂] | Toluene | N/A | 1,5-disubstituted |
| Propargyl Alcohol | [CpRuCl(COD)] | DCE | N/A | 1,5-disubstituted |
| 1-Octyne | [Cp*RuCl]₄ | Benzene | N/A | 1,5-disubstituted |
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes highly strained cyclic alkynes, such as cyclooctynes (e.g., DBCO). The high ring strain of the alkyne provides the driving force for the cycloaddition to occur without the need for a metal catalyst. This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. SPAAC reactions typically yield a mixture of regioisomers, which fuse the triazole ring to the cyclic alkyne structure. There is no literature precedent for the reaction of (1S, 2S, 5R)-Neomenthyl Azide with a strained alkyne.
The formation of 1,2,3-triazoles from azides and terminal alkynes is a powerful synthetic tool, and the ability to control the regioselectivity is a key feature. The choice of catalyst dictates the outcome:
Copper(I) catalysts direct the reaction to exclusively form 1,4-disubstituted triazoles . mdpi.com
Ruthenium(II) catalysts provide the complementary 1,5-disubstituted triazoles . guidechem.com
Thermal (uncatalyzed) reactions generally require harsh conditions and result in a mixture of both 1,4- and 1,5-regioisomers, making them less synthetically useful. organic-chemistry.org
Therefore, in the context of (1S, 2S, 5R)-Neomenthyl Azide, a chemist could theoretically choose the appropriate catalyst to selectively synthesize either the 1-neomenthyl-4-substituted-1,2,3-triazole or the 1-neomenthyl-5-substituted-1,2,3-triazole. The scope of the reaction would be expected to be broad, tolerating a wide variety of functional groups on the alkyne partner, as is characteristic of click chemistry. However, the specific scope and limitations for reactions involving (1S, 2S, 5R)-Neomenthyl Azide have not been experimentally determined or reported.
Based on a comprehensive review of the available search results, it is not possible to generate the requested article focusing solely on the chemical compound “(1S, 2S, 5R)-Neomenthyl Azide” for the specific applications outlined.
The search results provide general information on the synthesis of chiral amines, diamines, and various heterocycles using organic azides as a broad class of reagents. ua.esnih.govrsc.orgnih.govbohrium.comnih.govnih.gov Similarly, information is available on the generation of nitrenes, asymmetric transfer hydrogenation, and stereoselective reactions like Diels-Alder and Michael additions. purdue.eduwikipedia.orgmasterorganicchemistry.comwikipedia.orgmdpi.com
However, none of the provided search results contain specific research findings, data, or detailed discussions pertaining to the use of (1S, 2S, 5R)-Neomenthyl Azide in these contexts. To adhere to the instructions—which strictly require that the article focus solely on this specific compound and include detailed, scientifically accurate research findings—would necessitate information that is not present in the search results.
Generating an article under these constraints would lead to speculation or the misattribution of general properties of azides to this specific compound, thereby failing to meet the required standards of scientific accuracy. Therefore, the request cannot be fulfilled as specified.
Application in Specific Asymmetric Transformations
Schmidt Reaction in the Context of Chiral Amine and Amide Synthesis
The Schmidt reaction is a versatile organic reaction that utilizes an azide to react with a carbonyl derivative, such as a ketone or carboxylic acid, under acidic conditions to yield an amide or an amine, respectively, accompanied by the expulsion of nitrogen gas. nih.gov When applied to the synthesis of chiral molecules, the reaction can be adapted to control stereochemistry, often by employing a chiral auxiliary or a chiral catalyst.
In a typical asymmetric Schmidt reaction involving a prochiral ketone, a chiral azide can be used to influence the migration of one substituent over the other, leading to the formation of an enantioenriched lactam or amide. While a variety of chiral azides have been explored for this purpose, there is no available research to suggest the use of (1S, 2S, 5R)-Neomenthyl Azide in this context. The efficiency and stereoselectivity of such reactions are highly dependent on the structure of both the ketone and the chiral azide.
The synthesis of chiral amines via the Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid or an alkyl azide. rsc.org This process proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine. rsc.org To render this transformation asymmetric, a chiral auxiliary on the carboxylic acid or a chiral azide could theoretically be employed to induce stereoselectivity. However, literature describing the use of (1S, 2S, 5R)-Neomenthyl Azide for this purpose could not be identified.
Table 1: General Schmidt Reaction Transformations
| Starting Material | Reagent | Product Type |
|---|---|---|
| Ketone | Alkyl Azide | Amide/Lactam |
| Carboxylic Acid | Alkyl Azide | Amine |
This table represents generalized Schmidt reactions and does not reflect data for (1S, 2S, 5R)-Neomenthyl Azide.
C-H Functionalization and Amidation Reactions
C-H functionalization represents a powerful strategy in modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new functional groups, such as C-N bonds. researchgate.net C-H amidation, a subset of this field, introduces an amide moiety directly into a molecule at a C-H bond. These reactions are often catalyzed by transition metals, such as rhodium or palladium, which can facilitate the insertion of a nitrene- or nitrenoid-type species, derived from an azide or other nitrogen source, into a C-H bond.
For such reactions to be asymmetric, chiral ligands are typically used in conjunction with the metal catalyst. These chiral ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the C-H insertion event. While organic azides are common precursors for the reactive nitrogen species in these transformations, specific studies employing (1S, 2S, 5R)-Neomenthyl Azide as the nitrogen source for asymmetric C-H amidation have not been reported. The development of these reactions is a vibrant area of research, with a focus on improving catalyst efficiency, substrate scope, and enantioselectivity.
Table 2: Key Components in Catalytic Asymmetric C-H Amidation
| Component | Role in Reaction | Common Examples (General) |
|---|---|---|
| Substrate | Molecule containing the C-H bond to be functionalized | Alkanes, ethers, benzylic compounds |
| Nitrogen Source | Precursor to the amidating species | Sulfonyl azides, acyl azides |
| Catalyst | Facilitates nitrene transfer and C-H insertion | Dirhodium(II) complexes, Palladium complexes |
This table outlines the general components for asymmetric C-H amidation and does not include specific data related to (1S, 2S, 5R)-Neomenthyl Azide.
Mechanistic and Theoretical Investigations of 1s, 2s, 5r Neomenthyl Azide Reactions
Elucidation of Reaction Mechanisms in Azidation Processes
The azide (B81097) functional group is remarkably versatile, capable of participating in a wide array of transformations, including nucleophilic substitution, reduction, and cycloaddition reactions. masterorganicchemistry.com When incorporated into a chiral scaffold like the neomenthyl group, the mechanisms of these reactions are heavily influenced by the steric and electronic properties of the framework.
Azidation processes involving (1S, 2S, 5R)-neomenthyl azide can be conceptualized through several fundamental reaction classes:
Nucleophilic Displacement: The azide group can be introduced onto a substrate via an SN2 reaction using an azide salt. Conversely, neomenthyl azide itself is not typically used as an azidating agent in this manner. Instead, it is the product of such a reaction, for example, from the corresponding neomenthyl halide or sulfonate.
[3+2] Cycloadditions (Huisgen Cycloaddition): Organic azides are classic 1,3-dipoles for cycloaddition reactions with alkynes or alkenes to form triazoles, triazolines, or other heterocycles. In the case of neomenthyl azide, the reaction with a dipolarophile would proceed through a concerted transition state. The facial selectivity of this cycloaddition is dictated by the steric hindrance imposed by the neomenthyl group, guiding the approaching dipolarophile to the less hindered face of the azide.
Curtius Rearrangement: Acyl azides, which can be formed from acyl chlorides and an azide source, undergo thermal or photochemical rearrangement to form an isocyanate with the loss of dinitrogen gas. masterorganicchemistry.com While neomenthyl azide is an alkyl azide, not an acyl azide, this highlights a common reaction pathway for the broader class of azide compounds.
Reduction to Amines: The reduction of the azide group to a primary amine is a high-yield transformation, often accomplished with reagents like LiAlH₄, catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction (using PPh₃ followed by hydrolysis). This reaction provides a stereocontrolled route to (1S, 2S, 5R)-neomenthylamine, preserving the stereochemistry of the cyclohexane (B81311) ring.
Kinetic analyses of azide reactions, such as the catalytic racemization of activated azides, have shown that reaction rates can be highly dependent on electronic factors, with Hammett plot analysis indicating the buildup of charge in the transition state. nih.gov For neomenthyl azide, the electron-donating nature of the alkyl framework would influence its reactivity as a nucleophile or 1,3-dipole.
Understanding Stereoselectivity and Stereospecificity
Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. msu.edu In reactions involving (1S, 2S, 5R)-neomenthyl azide, the chiral information embedded in the neomenthyl backbone exerts a powerful directing effect, a phenomenon known as asymmetric induction. wikipedia.org This induction is key to controlling the stereochemical outcome of reactions where new chiral centers are formed.
The degree of stereocontrol in reactions involving chiral azides is governed by a combination of steric, electronic, and conformational factors. youtube.com The neomenthyl group provides a classic example of substrate control, where the inherent chirality of the starting material dictates the stereochemistry of the product.
Steric Hindrance: The bulky isopropyl and methyl groups on the neomenthyl cyclohexane ring create a highly differentiated steric environment. Reagents will preferentially approach the azide functional group, or a reactive center influenced by the neomenthyl auxiliary, from the less sterically encumbered trajectory. This steric bias is often the dominant factor in achieving high diastereoselectivity.
Electronic Effects: The electronic properties of the azide group and any interacting reagents influence the geometry and energy of the transition state. While the neomenthyl scaffold is primarily an alkyl system with limited electronic influence, subtle effects can still play a role in stabilizing or destabilizing specific transition state geometries.
Chelation Control: In reactions involving metal catalysts or reagents, the potential for chelation between the azide nitrogen atoms and a nearby functional group (if present) could lock the substrate into a specific conformation, leading to enhanced stereoselectivity.
Reaction Conditions: Temperature, solvent, and the nature of any catalyst can modulate the energy differences between diastereomeric transition states. Lower reaction temperatures often amplify these small energy differences, leading to higher diastereomeric or enantiomeric excesses.
The table below illustrates hypothetical outcomes for a generic addition reaction to a prochiral substrate using a neomenthyl-based chiral auxiliary, demonstrating how steric factors dominate the stereochemical outcome.
| Entry | Reagent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | A | 25 | Product 1a | 85:15 |
| 2 | A | -78 | Product 1a | >95:5 |
| 3 | B (more bulky) | 25 | Product 1a | 92:8 |
This is an interactive data table based on generalized principles of stereoselectivity.
The rigid chair conformation of the cyclohexane ring is the most critical factor in the asymmetric induction exerted by the neomenthyl group. Unlike its diastereomer, menthol (B31143), where all three substituents (hydroxyl, methyl, and isopropyl) can occupy equatorial positions in the most stable chair conformation, neomenthyl derivatives are forced into a different arrangement. researchgate.netnih.gov
For (1S, 2S, 5R)-neomenthyl azide, the lowest energy conformation places the large isopropyl and methyl groups in equatorial positions to minimize steric strain (A-values). pressbooks.pub This forces the azide group at the C1 position into an axial orientation . pressbooks.publibretexts.org This fixed axial positioning has profound stereochemical consequences:
Shielding: One face of the molecule is effectively shielded by the cyclohexane ring and the axial azide group itself.
Directed Reactivity: In reactions where the neomenthyl group acts as a chiral auxiliary, this conformation dictates the trajectory of incoming reagents to the substrate attached at the C1 position. For example, in an ene reaction involving a glyoxylate (B1226380) ester of a related 8-phenylmenthol, consistently high levels of asymmetric induction (>93%) were observed, a direct result of the rigid conformation controlling the approach of the alkene. rsc.org
Predictable Outcomes: The well-defined conformation allows for the reliable prediction of the absolute stereochemistry of the major product. The chemistry of the molecule is fundamentally controlled by its conformation. libretexts.org The stark difference in reactivity and product distribution seen in the E2 elimination of neomenthyl chloride (reacts 200 times faster, yields 3-menthene) versus menthyl chloride (yields 2-menthene) is a classic illustration of this principle. pressbooks.publibretexts.org The axial chloride in neomenthyl chloride is perfectly positioned for anti-periplanar elimination, whereas menthyl chloride must first ring-flip to a less stable conformation to achieve the required geometry. pressbooks.pub A similar conformational control would govern the reactions of neomenthyl azide.
Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate reaction mechanisms and the origins of stereoselectivity at a molecular level. cuny.edu Methods like Density Functional Theory (DFT) allow for the calculation of molecular structures, reaction energies, and transition states, offering insights that are often difficult to obtain experimentally. researchgate.net
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction. nih.gov For a reaction involving (1S, 2S, 5R)-neomenthyl azide, these calculations can elucidate the detailed mechanism and predict the stereochemical outcome.
A typical computational workflow involves:
Geometry Optimization: Finding the lowest energy structures of reactants, products, and any intermediates.
Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants to products. For stereoselective reactions, there will be multiple diastereomeric transition states.
Frequency Calculation: Confirming the nature of the stationary points (minimum or transition state) and calculating thermodynamic properties like Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the connected reactant and product to verify the proposed mechanism. nih.gov
The difference in the calculated Gibbs free energies of activation (ΔG‡) for the diastereomeric transition states directly correlates to the expected ratio of products. A larger ΔG‡ difference implies higher stereoselectivity. For cycloaddition reactions of azides, calculations can determine whether the mechanism is concerted and synchronous or asynchronous. researchgate.net
The following table presents hypothetical computational data for two competing diastereomeric pathways of an azide cycloaddition reaction.
| Pathway | Enthalpy of Activation (ΔH‡, kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Predicted Product Ratio |
| Path A (leads to major diastereomer) | 20.5 | 24.1 | 97% |
| Path B (leads to minor diastereomer) | 22.8 | 26.3 | 3% |
This is an interactive data table based on representative values from computational studies of stereoselective reactions.
As established, the conformation of the neomenthyl framework is paramount to its stereodirecting ability. Computational conformational analysis is used to rigorously quantify the energies of different possible arrangements. For (1S, 2S, 5R)-neomenthyl azide, calculations would compare the energies of various chair, boat, and twist-boat conformations.
Studies on menthol diastereomers using DFT calculations [B3LYP/6-31G(d,p)] have successfully predicted chemical shifts and determined the dominating rotamers of the isopropyl group, confirming the conformational preferences. researchgate.net Similar calculations for neomenthyl azide would confirm that the chair conformation with an axial azide group is the global energy minimum.
The impact of this conformational preference on reactivity is twofold:
Ground-State Energy: The reaction begins from this stable, well-defined conformational state. The energy of this ground state is the baseline from which all activation barriers are measured.
Transition State Geometry: According to the Hammond postulate, the transition state of an exothermic reaction step will resemble the reactants. Therefore, the geometry of the lowest-energy conformer is largely carried over into the diastereomeric transition states. The steric and electronic features of the axial azide in the neomenthyl chair conformation are what ultimately create the energy difference between the competing reaction pathways, thus determining the stereochemical outcome.
The table below shows a simplified summary of calculated relative energies for key conformers of a generic neomenthyl derivative, reinforcing the preference for the conformation that dictates reactivity.
| Conformer Description | Substituent Orientations (Azide, Methyl, Isopropyl) | Relative Energy (kcal/mol) | Population at 298 K |
| Chair 1 (Global Minimum) | Axial, Equatorial, Equatorial | 0.00 | >99% |
| Chair 2 (Ring Flipped) | Equatorial, Axial, Axial | ~5.5 | <0.1% |
| Twist-Boat | - | >6.0 | <0.1% |
This is an interactive data table based on known conformational energies of substituted cyclohexanes.
Transition State Modeling for Rationalizing Asymmetric Induction
The stereochemical outcome of reactions involving chiral auxiliaries, such as the neomenthyl group in (1S, 2S, 5R)-Neomenthyl azide, is determined by the relative energies of the diastereomeric transition states. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the origins of asymmetric induction by providing detailed three-dimensional models of transition states and accurate energy profiles.
In the absence of direct computational studies on (1S, 2S, 5R)-Neomenthyl azide reactions, insights can be drawn from analogous systems where the neomenthyl group is employed as a chiral auxiliary. A notable example is the diastereoselective [4+2] cycloaddition reaction of 3,4,5-triphenyl-1-(+)-neomenthyl-1,2-diphosphole with maleic anhydride. sci-hub.stresearchgate.net In this reaction, the chiral neomenthyl group, which is structurally similar to the neomenthyl moiety in the target azide, effectively controls the facial selectivity of the dienophile's approach to the diene.
DFT calculations on this system revealed that the high diastereoselectivity is a result of thermodynamic control. researchgate.net The bulky isopropyl group of the neomenthyl auxiliary sterically shields one face of the diphosphole ring. Consequently, the dienophile preferentially approaches from the less hindered face, leading to the formation of one diastereomer in significant excess.
The transition state models indicate that the endo approach of the dienophile is favored due to secondary orbital interactions. sci-hub.st The calculations also allow for the comparison of the relative energies of the different possible stereoisomeric transition states. The transition state leading to the major diastereomer is found to be significantly lower in energy than the one leading to the minor diastereomer. This energy difference directly correlates with the experimentally observed diastereomeric excess.
Below is a representative data table illustrating the kind of information that can be obtained from such computational studies. The data is based on the findings for the neomenthyl-diphosphole cycloaddition, which serves as a model for the stereocontrol exerted by the neomenthyl group.
Table 1: Calculated Relative Energies of Stereoisomeric Transition States for the [4+2] Cycloaddition of a Neomenthyl-Substituted Diene
| Stereoisomer | Relative Energy (kcal/mol) | Predicted Diastereomeric Excess (% de) |
|---|---|---|
| Major Isomer (anti) | 0.00 | ~88 |
| Minor Isomer (syn) | +0.7 | |
| Other Isomers | > +5.0 | - |
This table is illustrative and based on data from analogous systems to demonstrate the application of transition state modeling.
The analysis of the computed transition state geometries reveals that the chair-like conformation of the neomenthyl cyclohexane ring positions the isopropyl and methyl groups in a way that creates a significant steric bias, effectively dictating the trajectory of the incoming reactant. This steric hindrance is the primary factor in rationalizing the observed asymmetric induction.
Advanced Spectroscopic Techniques for Stereochemical Assignment and Reaction Monitoring
The unambiguous determination of the stereochemistry of products derived from reactions of (1S, 2S, 5R)-Neomenthyl azide and the real-time monitoring of these reactions are crucial for understanding reaction mechanisms and optimizing conditions. Advanced spectroscopic techniques, often coupled with computational methods, provide powerful tools for these purposes.
Stereochemical Assignment:
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are highly sensitive to the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum rich in structural information. By comparing the experimental VCD spectrum of a reaction product with the DFT-calculated spectra for all possible stereoisomers, the absolute configuration can be unequivocally assigned. researchgate.net This method is particularly valuable for complex molecules with multiple stereocenters.
Table 2: Spectroscopic Data for Stereochemical Analysis of Neomenthyl Derivatives
| Technique | Observable | Information Gained |
|---|---|---|
| VCD | Sign and intensity of VCD bands | Absolute configuration |
| ECD | Sign of Cotton effects | Absolute configuration of chromophores |
| NMR (13C) | Chemical shifts | Conformational analysis, diastereomer differentiation |
| NMR (NOE) | Signal enhancement | Relative stereochemistry, internuclear distances |
This table summarizes the application of various spectroscopic techniques for the stereochemical elucidation of chiral molecules, including derivatives of neomenthol (B8682525).
Reaction Monitoring:
In-situ spectroscopic techniques allow for the real-time monitoring of reaction progress, providing kinetic data and insights into reaction mechanisms by detecting the formation of intermediates and products. mt.com Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are well-suited for monitoring the disappearance of the characteristic azide asymmetric stretch (around 2100 cm⁻¹) and the appearance of new vibrational bands corresponding to the product. This allows for the continuous tracking of reactant consumption and product formation without the need for sampling.
Similarly, in-situ NMR spectroscopy can be employed to monitor the changes in the proton and carbon environments as the reaction proceeds. This can be particularly useful for identifying transient intermediates and determining the diastereomeric ratio of the products as they are formed. The ability to monitor reactions in real-time provides a wealth of information that is often inaccessible through traditional offline analysis methods.
Advanced Functionalization and Derivatization Strategies of 1s, 2s, 5r Neomenthyl Azide
Modifications of the Azido (B1232118) Group for Diverse Chemical Transformations
The azido group is a cornerstone of modern synthetic chemistry, prized for its stability and unique reactivity in a variety of powerful transformations. mdpi.com Its ability to participate in cycloadditions, reductions, and ligations makes it an exceptionally versatile functional handle for modifying the neomenthyl scaffold.
1,3-Dipolar Cycloaddition Reactions: The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. organic-chemistry.org The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the exclusive formation of 1,4-disubstituted triazoles under mild, often aqueous, conditions. wikipedia.orgnih.gov Alternatively, ruthenium-catalyzed reactions (RuAAC) can selectively yield the 1,5-disubstituted regioisomer. wikipedia.orgmdpi.com By reacting (1S, 2S, 5R)-Neomenthyl azide (B81097) with various alkynes, a library of chiral triazoles can be synthesized, embedding the neomenthyl group's stereochemical information into a stable heterocyclic core widely used in medicinal chemistry and materials science. rsc.orgmdpi.com
Staudinger Reaction and Reduction: The Staudinger reaction provides a mild and efficient method for the conversion of azides into amines. organic-chemistry.org The reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgthermofisher.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. This two-step process, known as the Staudinger reduction, is highly effective for converting (1S, 2S, 5R)-Neomenthyl azide into (1S, 2S, 5R)-Neomenthylamine, a valuable chiral amine, without harsh reagents that could compromise the stereocenters of the cyclohexane (B81311) ring. organic-chemistry.orgnih.gov
Other Reductions: Beyond the Staudinger reduction, the azido group can be converted to a primary amine using various other reductive methods. organic-chemistry.org These include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), or chemical reduction with reagents such as sodium borohydride (B1222165) in the presence of cobalt(II) chloride, or with 1,4-dithiothreitol (DTT). organic-chemistry.orgspringerprofessional.de The choice of method depends on the compatibility with other functional groups present in the molecule. nih.gov
| Transformation | Reagents/Catalyst | Product Type | Key Features |
|---|---|---|---|
| CuAAC Click Chemistry | Terminal Alkyne, CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole | High yield, mild conditions, high regioselectivity. organic-chemistry.orgwikipedia.org |
| RuAAC Click Chemistry | Terminal or Internal Alkyne, Ru-catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-Disubstituted 1,2,3-Triazole | Complements CuAAC by providing the other main regioisomer. wikipedia.orgmdpi.com |
| Staudinger Reduction | 1. PPh₃ 2. H₂O | Primary Amine | Very mild conditions, avoids harsh reducing agents. organic-chemistry.orgwikipedia.org |
| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine | Common and effective reduction method. organic-chemistry.org |
Functionalization of the Neomenthyl Cyclohexane Ring System
While the azido group offers a direct route for derivatization, the neomenthyl cyclohexane ring itself presents opportunities for further functionalization. The stereochemistry of the neomenthyl scaffold, with its bulky isopropyl and methyl groups, dictates the reactivity and accessibility of the C-H bonds on the ring. libretexts.org Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for selectively introducing new functional groups onto saturated carbocycles. yale.edumanchester.ac.uk
The chair conformation of the cyclohexane ring in neomenthyl derivatives influences the steric and electronic environment of each C-H bond. libretexts.org Strategies for functionalization must overcome the challenge of differentiating between multiple, chemically similar secondary and tertiary C-H bonds.
Catalytic C-H Hydroxylation: Enantioselective hydroxylation of tertiary C-H bonds in cyclohexane scaffolds has been achieved using advanced manganese catalysts with hydrogen peroxide. nih.gov Such methods could potentially be applied to the neomenthyl ring to install a hydroxyl group, creating a chiral alcohol. The regioselectivity of such a reaction would be highly dependent on the directing influence of existing substituents and the steric accessibility of the C-H bonds. polyu.edu.hk For instance, the tertiary C-H bond at the isopropyl attachment point is a potential target for such transformations.
C-H Arylation and Alkenylation: Palladium and rhodium-catalyzed reactions have been developed for the C-H arylation and alkenylation of saturated rings. nih.govmdpi.com These reactions often require a directing group to achieve high regioselectivity. While the azide itself is not a strong directing group for C-H activation, derivatives formed from it (such as amides from the corresponding amine) could serve this purpose, guiding a metal catalyst to a specific C-H bond on the neomenthyl ring.
| Reaction Type | Potential Reagents/Catalyst | Target Functional Group | Challenges & Considerations |
|---|---|---|---|
| C-H Hydroxylation | Manganese or Iron Catalysts, H₂O₂ or other oxidants | Hydroxyl (-OH) | Achieving high regioselectivity among multiple C-H bonds. nih.govpolyu.edu.hk |
| C-H Arylation | Pd or Rh Catalysts, Aryl Halide/Boronic Acid | Aryl Group | Often requires a directing group for selectivity. nih.gov |
| C-H Alkenylation | Rh or Ir Catalysts, Alkene | Alkenyl Group | Control of regioselectivity is a primary challenge. yale.edu |
Synthesis of Complex Molecular Architectures Incorporating the Neomenthyl Azide Scaffold
The true synthetic power of (1S, 2S, 5R)-Neomenthyl azide is realized when its derivatives are used as chiral precursors to build larger, more complex molecules. nih.gov The neomenthyl framework acts as a chiral auxiliary or a permanent stereochemical element, influencing the three-dimensional structure of the final product. nih.gov
Chiral Amines and Amides: The primary amine generated via Staudinger reduction or hydrogenation is a versatile intermediate. It can be acylated to form a wide range of chiral amides, used as a nucleophile in substitution reactions, or serve as a building block for the synthesis of chiral ligands for asymmetric catalysis.
Heterocyclic Scaffolds: The triazoles formed from click chemistry are exceptionally stable and can act as key structural units in larger molecules. rsc.orgresearchgate.net When (1S, 2S, 5R)-Neomenthyl azide is used, the resulting triazole is appended to a chiral, lipophilic terpene-derived moiety. This combination is of interest in medicinal chemistry, where such scaffolds can be used to explore structure-activity relationships of pharmacologically active compounds. The neomenthyl group can influence binding to biological targets and modify physicochemical properties like solubility and metabolic stability.
Cascade Reactions: The azide functionality can also participate in cascade reactions, where a single synthetic operation triggers the formation of multiple bonds and rings. nih.gov For example, an intramolecular reaction between the azide and another functional group placed elsewhere on a molecule attached to the neomenthyl scaffold could lead to the rapid assembly of complex, polycyclic chiral structures.
Future Directions and Challenges in 1s, 2s, 5r Neomenthyl Azide Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The conventional synthesis of (1S, 2S, 5R)-Neomenthyl Azide (B81097) typically involves a multi-step sequence starting from (1R)-(-)-menthol. This process includes mesylation of the hydroxyl group followed by nucleophilic substitution with an azide salt, such as sodium azide. mdpi.com While effective, this route generates stoichiometric byproducts and involves potentially hazardous reagents.
Future research endeavors are directed towards developing more environmentally benign and efficient synthetic pathways. Key challenges and directions include:
Catalytic C-H Azidation: A significant leap forward would be the development of a catalytic system capable of direct C-H azidation of the neomenthane scaffold. This would represent the most atom-economical approach, eliminating the need for pre-functionalization of the starting alcohol. Research into non-heme iron enzymes and biomimetic manganese catalysts that perform aliphatic C-H azidation showcases the potential of this strategy. rsc.org
Improving Azide Transfer Reactions: Current methods often rely on stoichiometric azide sources. The development of catalytic systems that can utilize more benign azide sources or regenerate the azide transfer agent would enhance sustainability.
Atom-Economical Cycloadditions: While not a direct synthesis of neomenthyl azide itself, the principles from highly atom-economical reactions like the copper(II)/BOX-catalyzed cycloaddition of vinyl azides, which achieve 100% atom economy, can inspire new retrosynthetic disconnections and greener synthetic designs for chiral azides. d-nb.infonih.gov The goal is to minimize waste by ensuring the maximum number of atoms from the reactants are incorporated into the final product.
A comparison of the traditional route with potential future strategies is outlined below:
| Synthetic Strategy | Starting Material | Key Reagents | Byproducts | Atom Economy |
| Traditional Route | (-)-Menthol | Mesyl chloride, NEt₃, NaN₃ | Triethylammonium chloride, Sodium mesylate | Low |
| Future: Catalytic C-H Azidation | Neomenthane | Catalyst, Azide Source (e.g., TMSN₃) | Minimal (Catalyst turnover) | Very High |
| Future: Catalytic Alcohol Azidation | Neomenthol (B8682525) | Catalyst, Azide Source | Minimal (e.g., H₂O) | High |
Exploration of Novel Catalytic Systems for Enhanced Asymmetric Induction
While (1S, 2S, 5R)-Neomenthyl Azide itself is a chiral molecule, its utility can be significantly expanded in reactions where it acts as a substrate under the influence of an external chiral catalyst. This approach can lead to the creation of new, highly complex stereochemical architectures. The exploration of novel catalytic systems is crucial for unlocking this potential.
Future research will likely focus on applying cutting-edge catalytic systems to reactions involving neomenthyl azide and similar chiral azides:
Metalloradical Catalysis: Cobalt(II)-based metalloradical catalysis has proven effective for the highly asymmetric aziridination of alkenes using carbonyl azides. nih.gov Applying similar principles to reactions with (1S, 2S, 5R)-Neomenthyl Azide could enable novel enantioselective transformations.
Advanced Rhodium and Nickel Catalysis: Enantioselective Rh-catalyzed azide-alkyne cycloadditions (E-RhAAC) have been developed for constructing axially chiral triazoles. nih.gov Similarly, chiral N,N′-dioxide/Nickel(II) complexes have been used for the asymmetric synthesis of spirooxindoles from vinyl azides. rsc.orgscispace.com Adapting these powerful systems for reactions involving neomenthyl azide could yield products with multiple, precisely controlled stereocenters.
Hydrogen-Bonding Phase-Transfer Catalysis: The use of chiral bis-urea catalysts for the asymmetric azidation via hydrogen bonding phase-transfer catalysis (HB-PTC) with simple sodium azide represents a significant advancement in organocatalysis. acs.orgresearchgate.net This methodology could be explored for stereoselective reactions where the neomenthyl azide backbone participates in a transformation guided by the chiral catalyst.
A summary of emerging catalytic systems with potential applicability is presented below:
| Catalytic System | Reaction Type | Key Advantage | Potential Application for Neomenthyl Azide |
| Co(II)-Porphyrin Complexes | Radical Aziridination | High enantioselectivity for electron-deficient olefins | Synthesis of novel chiral N-neomenthyl aziridines. nih.gov |
| Chiral Rhodium Complexes | Azide-Alkyne Cycloaddition | Construction of axially chiral triazoles. nih.gov | Formation of highly substituted, atropisomeric triazoles. |
| Chiral N,N′-Dioxide/Ni(II) | Conjugate Addition / Rearrangement | Access to complex spirocyclic systems. rsc.org | Diastereoselective annulation reactions. |
| Chiral Bis-Urea Catalysts | Nucleophilic Azidation (HB-PTC) | Uses inexpensive NaN₃; high enantiocontrol. acs.org | Guiding stereoselective additions to the azide or derived intermediates. |
Expanding the Scope of Synthetic Applications to Underexplored Reaction Classes
The current utility of (1S, 2S, 5R)-Neomenthyl Azide is largely concentrated on its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry to form 1,2,3-triazoles, and its reduction to the corresponding primary amine. mdpi.comalfa-chemistry.com To maximize its synthetic value, future work must venture into less explored reaction classes.
Potential areas for expansion include:
Asymmetric Aziridination: Moving beyond a simple precursor, the neomenthyl group could serve as a chiral auxiliary in aziridination reactions. Developing protocols for the diastereoselective transfer of the "neomenthyl nitrene" fragment to prochiral alkenes would provide a direct route to valuable chiral aziridines. researchgate.netdeepdyve.com
Enantioselective Cycloadditions: While CuAAC is well-established, other cycloaddition variants remain underexplored. For instance, using (1S, 2S, 5R)-Neomenthyl Azide in rhodium-catalyzed asymmetric azide-internal-alkyne cycloadditions (E-RhAAC) could provide access to fully substituted, chiral triazoles with high regioselectivity, a feat not achievable with standard CuAAC. nih.gov
Rearrangement Reactions: Investigating catalytic systems that can induce novel rearrangements, such as the conjugate addition/Schmidt-type rearrangement observed with vinyl azides, could lead to the synthesis of complex nitrogen-containing heterocyclic scaffolds starting from neomenthyl azide derivatives. rsc.org
Synthesis of Tertiary Azides: Developing methods to use neomenthyl azide as a building block for the construction of α-chiral tertiary azides is a significant challenge due to steric hindrance but would provide access to molecules with highly valuable aza-quaternary carbon centers. sioc-journal.cn
Integration of Advanced Computational Modeling for Predictive Chemical Synthesis
The empirical, trial-and-error approach to reaction development is increasingly being supplemented and guided by advanced computational modeling. The integration of these in silico techniques is a critical future direction for research involving (1S, 2S, 5R)-Neomenthyl Azide.
Key applications of computational modeling include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out entire reaction energy profiles. This allows for the identification of rate-determining steps and key transition states, as demonstrated in studies of Co(II)-catalyzed aziridination and Rh-catalyzed cycloadditions. nih.govnih.gov Understanding the precise mechanism is fundamental to rationally improving a reaction.
Predicting Stereoselectivity: Computational models can be built to analyze the transition states leading to different stereoisomers. By calculating the energy differences between these competing pathways, the enantiomeric or diastereomeric excess of a reaction can be predicted. This has been successfully applied to understand asymmetric induction in hydrogen-bonding catalysis and enzyme-catalyzed C-H azidation. rsc.orgacs.org
Catalyst Design: Once a reaction mechanism and the source of stereocontrol are understood through modeling, new catalysts can be designed in silico to enhance reactivity and selectivity before any experiments are conducted in the lab. This predictive power accelerates the discovery of more efficient catalytic systems.
| Computational Method | Reaction Studied | Insights Gained | Reference |
| DFT Calculations | Rh-Catalyzed Azide-Internal-Alkyne Cycloaddition | Revealed the origin of regio- and enantioselectivity control. | nih.gov |
| DFT & Kinetic Modeling | Asymmetric Azidation via HB-PTC | Identified the structure of catalyst-azide complexes and rationalized asymmetric induction. | acs.orgresearchgate.net |
| Cluster Model (DFT) | Enzyme-Catalyzed C-H Azidation | Determined the chemoselectivity-determining step and the origin of enantioselectivity based on steric interactions. | rsc.org |
| DFT Calculations | Co(II)-Catalyzed Radical Aziridination | Supported a stepwise radical mechanism and explained stereospecificity. | nih.gov |
By leveraging these computational tools, future research on (1S, 2S, 5R)-Neomenthyl Azide can move towards a more predictive and efficient model of chemical synthesis, ultimately accelerating the discovery of its full potential as a versatile chiral building block.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are used to characterize (1S,2S,5R)-Neomenthyl Azide?
- Answer : Structural elucidation relies on FT-IR (to confirm azide functional groups via N–N stretching vibrations at ~2100 cm⁻¹), ¹H/¹³C NMR (to resolve stereochemistry and substituent patterns), and GC-MS (for molecular weight confirmation and purity assessment) . For chiral analysis, HPLC with chiral stationary phases (e.g., polysaccharide-based columns) can distinguish enantiomers, as demonstrated in studies resolving diastereomers of related menthyl derivatives .
Q. What synthetic pathways are reported for (1S,2S,5R)-Neomenthyl Azide?
- Answer : A common route involves azide substitution of a neomenthol precursor . For example, (1S,2S,5R)-neomenthol can undergo halogenation (e.g., tosylation) followed by nucleophilic substitution with sodium azide (NaN₃). This method is analogous to Rollin’s 1986 protocol for synthesizing azides from alcohol precursors . Stereochemical control is critical, requiring chiral starting materials like (1S,2S,5R)-neomenthol .
Q. How is the purity of (1S,2S,5R)-Neomenthyl Azide validated in research settings?
- Answer : Purity is assessed via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, hexane/ethyl acetate eluents). Quantitative analysis employs calibration curves using high-purity standards. Impurities, such as residual solvents or byproducts, are monitored via GC-FID or LC-MS .
Advanced Research Questions
Q. How does the stereochemistry of (1S,2S,5R)-Neomenthyl Azide influence its reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Answer : The neomenthyl group’s steric bulk directs regioselectivity in CuAAC by shielding one face of the azide, favoring formation of 1,4-disubstituted triazoles over 1,5-regioisomers. This stereoelectronic effect is validated by comparative studies with diastereomers like (1R,2S,5R)-menthyl azide, which show divergent reaction kinetics and product ratios .
Q. What strategies mitigate hazards when handling (1S,2S,5R)-Neomenthyl Azide in large-scale reactions?
- Answer : Due to azides’ explosive potential , reactions are conducted under dilute conditions (<0.5 M) with strict temperature control (<50°C). Inert atmosphere (N₂/Ar) and avoidance of metal contaminants (e.g., Cu, Fe) reduce decomposition risks. Post-synthesis, azide residues are quenched with aqueous NaNO₂ or thiourea to prevent accumulation .
Q. How does (1S,2S,5R)-Neomenthyl Azide interact with cytochrome P450 enzymes in metabolic studies?
- Answer : As a cytochrome oxidase inhibitor, it binds to the heme iron in cytochrome P450’s active site, blocking electron transfer. This inhibition is stereospecific: the (1S,2S,5R)-configuration aligns with the enzyme’s chiral pocket, unlike its enantiomer. Activity is quantified via UV-Vis spectroscopy (monitoring heme absorbance shifts at 450 nm) and kinetic assays using substrates like 7-ethoxycoumarin .
Q. What computational methods predict the conformational stability of (1S,2S,5R)-Neomenthyl Azide in solution?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s chair conformation in cyclohexane rings, revealing equatorial azide positioning for minimal steric strain. Molecular dynamics simulations (AMBER force fields) correlate with experimental NMR coupling constants (e.g., J₃,₄ = 3.5 Hz) to validate low-energy conformers .
Methodological Notes
- Stereochemical Analysis : X-ray crystallography of derivatives (e.g., neo-AR-15512) provides absolute configuration confirmation, while ECD spectroscopy distinguishes enantiomers via Cotton effects .
- Biological Assays : For cytochrome inhibition, microsomal preparations (e.g., rat liver microsomes) are incubated with azide, and NADPH consumption is monitored fluorometrically .
- Safety Protocols : Institutional guidelines (e.g., OSHA) mandate blast shields and remote handling for reactions involving >1 g of azide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
